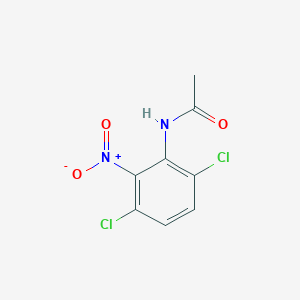
(3,4-Diaminophenyl)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Diaminophenyl)methanediol is an organic compound with the molecular formula C7H10N2O It is a derivative of methanediol, where two amino groups are attached to the phenyl ring at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diaminophenyl)methanediol typically involves the reaction of 3,4-diaminophenol with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Diaminophenol} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(3,4-Diaminophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or sulfonated products.
科学的研究の応用
(3,4-Diaminophenyl)methanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (3,4-Diaminophenyl)methanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Methanediol: The simplest geminal diol, with the formula CH2(OH)2.
Formaldehyde: A related compound that can be hydrated to form methanediol.
Paraformaldehyde: A polymeric form of formaldehyde.
Uniqueness
(3,4-Diaminophenyl)methanediol is unique due to the presence of two amino groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
(3,4-diaminophenyl)methanediol |
InChI |
InChI=1S/C7H10N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7,10-11H,8-9H2 |
InChIキー |
XOLVBYRRZGVYMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


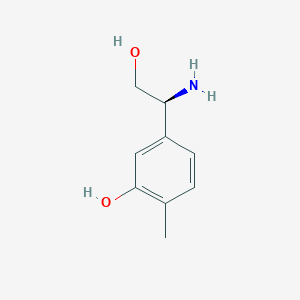

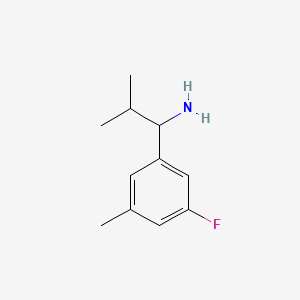
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
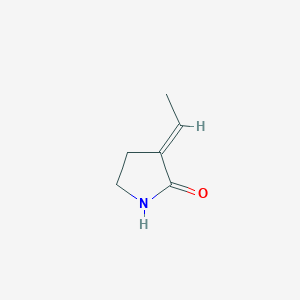
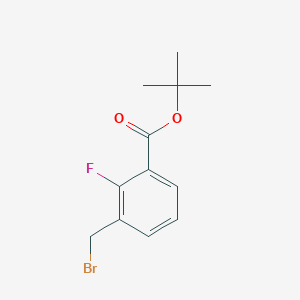
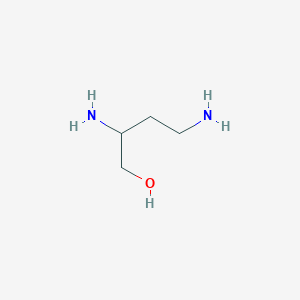
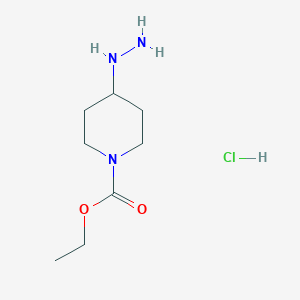
![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
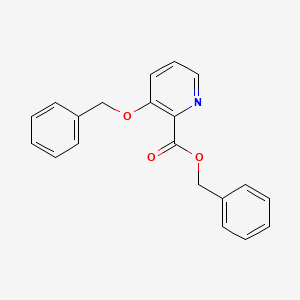
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
